Teriparatide acetate hydrate is a synthetic peptide representing the biologically active N-terminal fragment (1-34) of human parathyroid hormone (PTH). [] It is commonly employed in scientific research as a model compound to study the effects of PTH on bone metabolism and other physiological processes. []
Teriparatide acetate hydrate is a synthetic peptide that mimics the action of parathyroid hormone, specifically the first 34 amino acids of human parathyroid hormone. It is primarily used in the treatment of osteoporosis, particularly in postmenopausal women and men at high risk of fracture. Teriparatide promotes bone formation and increases bone mineral density by stimulating osteoblast activity.
Teriparatide is a recombinant form of parathyroid hormone, produced using recombinant DNA technology. The compound is derived from the human parathyroid hormone, which is naturally secreted by the parathyroid glands to regulate calcium levels in the body.
Teriparatide belongs to a class of medications known as anabolic agents. It is classified as a bone-building agent and is used in endocrine therapy for osteoporosis.
The synthesis of Teriparatide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. The process begins with a solid support, onto which the first amino acid is attached. Subsequent amino acids are added one at a time, with each step involving deprotection and coupling reactions.
The molecular formula of Teriparatide is . The structure consists of 34 amino acids, forming a linear peptide chain with specific spatial arrangements that are crucial for its biological activity.
The synthesis of Teriparatide involves several key reactions:
The reactions are typically performed under controlled conditions to ensure high yields and purity. For example, deprotection might involve trifluoroacetic acid or hydrazine hydrate in dimethylformamide .
Teriparatide acts by binding to specific receptors on osteoblasts, leading to increased bone formation through several mechanisms:
Studies have shown that Teriparatide can significantly increase bone mineral density in patients with osteoporosis, thereby reducing fracture risk .
Teriparatide has several scientific uses:
Teriparatide acetate hydrate, known chemically as recombinant human parathyroid hormone (1-34) acetate hydrate, represents a biologically active fragment of endogenous parathyroid hormone. Its molecular architecture comprises 34 amino acids (Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe) with a molecular weight of 4,178 g/mol [4] [9]. The primary structure maintains identical sequencing to the N-terminal bioactive domain of human parathyroid hormone, which is essential for receptor recognition and activation [9]. X-ray crystallography and nuclear magnetic resonance studies reveal conserved α-helical conformations within residues 1-6 and 16-34, connected by a flexible loop that facilitates binding to the PTH1 receptor [5].
The acetate hydrate designation indicates the compound exists as a non-covalent complex with acetic acid counterions and water molecules in its crystalline state. Elemental analysis confirms the composition as C₁₈₁H₂₉₁N₅₅O₅₁S₂·xC₂H₄O₂·xH₂O, with acetate ions neutralizing positively charged residues (arginine, lysine) and water molecules forming hydrogen bonds with polar side chains [3] [6]. This hydration shell significantly influences the compound's stability and solubility profile. Fourier-transform infrared spectroscopy identifies characteristic amide I (1640–1660 cm⁻¹) and amide II (1540–1560 cm⁻¹) bands, confirming secondary structure integrity, while mass spectrometry detects the [M+3H]³⁺ ion at m/z 1393.4, consistent with the theoretical molecular mass [4].
Table 1: Molecular Characteristics of Teriparatide Acetate Hydrate
Property | Teriparatide Acetate Hydrate | Teriparatide Base |
---|---|---|
Molecular Formula | C₁₈₁H₂₉₁N₅₅O₅₁S₂·xC₂H₄O₂·xH₂O | C₁₈₁H₂₉₁N₅₅O₅₁S₂ |
Molecular Weight | 4,177.83–4,178 g/mol | 4,117.72 g/mol |
CAS Registry Number | 99294-94-7 | 52232-67-4 |
Isoelectric Point | 8.5–9.0 | 8.5–9.0 |
Receptor Binding Affinity | IC₅₀ = 2 nM (PTH1R) | IC₅₀ = 2 nM (PTH1R) |
Structural Waters | 3–5 molecules | Absent |
The acetate counterions enhance thermal stability by reducing electrostatic repulsion between cationic residues, while the hydration sphere mediates solubility in aqueous buffers (up to 100 mg/mL in water) [9]. Crystallographic studies demonstrate that water molecules form bridging networks between Ser¹⁷, Gln²⁹, and Asn¹⁰ side chains, stabilizing the loop conformation essential for receptor activation [4].
Industrial-scale production of teriparatide acetate hydrate employs recombinant DNA technology using Escherichia coli expression systems. The synthesis initiates with cloning of a synthetic gene encoding the 34-amino acid sequence into fusion vectors, typically glutathione-S-transferase (GST) or thioredoxin systems, to enhance expression solubility and prevent proteolytic degradation [8]. Following transformation into E. coli BL21(DE3) strains, induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 0.5–1.0 mM concentrations triggers protein expression, optimally conducted at 20–25°C for 4–6 hours to minimize inclusion body formation [8].
Post-harvest, cell lysis via sonication releases soluble fusion proteins, which undergo affinity purification using glutathione-sepharose or nickel-nitrilotriacetic acid columns. Proteolytic cleavage by site-specific proteases (thrombin or factor Xa) liberates the target peptide from the fusion partner. Thrombin cleavage is particularly favored, operating at 22–25°C for 4 hours with an efficiency >95%, as confirmed by reverse-phase HPLC analysis [8]. Subsequent purification employs multi-step chromatographic processing:
The final conversion to acetate hydrate form occurs during lyophilization, where purified teriparatide is co-precipitated with acetic acid and crystallized with stoichiometric hydration. Critical process parameters include:
Table 2: Key Steps in Recombinant Synthesis of Teriparatide Acetate Hydrate
Synthesis Stage | Critical Parameters | Quality Control Metrics |
---|---|---|
Fusion Protein Expression | IPTG 0.8 mM, 22°C, 5 hours | SDS-PAGE purity >85% |
Affinity Purification | Glutathione sepharose, 10 mM reduced glutathione | Fusion protein recovery ≥90% |
Proteolytic Cleavage | Thrombin 20 U/mL, 4 hours, 25°C | Cleavage efficiency ≥95% |
Chromatographic Purification | Cation-exchange at pH 4.8; HIC phenyl sepharose | Host cell proteins <0.1% |
Acetate Conversion | Dialysis against 10 mM acetic acid | Acetate content: 5.0–7.5% w/w |
Lyophilization | -40°C primary drying; 25°C secondary drying | Residual moisture: 3.5–5.5%; Activity retention ≥97% |
Challenges in synthesis include minimizing deamidation at Asn¹⁰ and Glu²² residues during alkaline pH adjustments and preventing methionine oxidation at Met⁸ and Met¹⁸ via oxygen-free processing. Modern approaches utilize protein engineering to incorporate oxidation-resistant norleucine at methionine positions without altering bioactivity [3].
The hydrate component of teriparatide acetate hydrate exhibits dynamic behavior significantly influencing stability, solubility, and solid-state properties. Thermogravimetric analysis coupled with differential scanning calorimetry identifies three distinct hydration states:
The water molecules occupy specific crystallographic sites, with primary hydration occurring at glutamate/aspartate clusters and secondary hydration at lysine/arginine residues. Dynamic vapor sorption isotherms demonstrate reversible hydration-dehydration cycles below 40°C, but irreversible amorphization occurs upon dehydration above 45°C due to collapse of the crystalline lattice [6].
Degradation pathways are highly humidity-dependent:
Accelerated stability studies (40°C/75% RH) reveal acetate buffers provide superior protection against deamidation compared to citrate or phosphate, attributed to acetate's capacity to maintain micro-environmental pH. After 3 months under stress conditions:
Table 3: Stability Profile of Teriparatide Acetate Hydrate Under Varied Conditions
Condition | Primary Degradation Pathway | Degradation Rate (k) | Stabilization Strategy |
---|---|---|---|
25°C/60% RH (solid) | Deamidation at Asn¹⁰ | 0.15%/month | Aluminum foil blisters with desiccant |
40°C/75% RH (solid) | N-terminal dimerization | 0.82%/month | Low-permeability rubber stoppers |
pH 4.0 (solution, 5°C) | Asp²⁸ isomerization | 0.09%/day | Acetate buffer (10 mM) |
pH 7.4 (solution, 5°C) | Methionine oxidation | 0.83%/day | Oxygen-free headspace; methionine replacement |
Light exposure (solid) | Tryptophan photodegradation | 1.2%/200 klux hours | Amber glass vials; titanium dioxide coating |
Lyophilized formulations demonstrate enhanced stability when preserved at 2–8°C with residual moisture maintained at 4.5±0.5%. Under these conditions, degradation remains below 1.0%/year due to restricted molecular mobility in the glassy state. Infrared spectroscopy confirms that optimal hydration preserves α-helical content at 52±3%, while dehydration below 3% moisture increases β-sheet formation, correlating with bioactivity loss [3] [6]. The acetate counterions further stabilize through formation of ion pairs with lysine residues, reducing charge-charge repulsion and molecular mobility in the solid state as evidenced by decreased heat capacity in calorimetric studies [4].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0